
zinc;carbanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc carbanide is a compound that consists of zinc and carbon atoms. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is of significant interest due to its reactivity and the ability to form various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
Zinc carbanide can be synthesized through several methods. One common method involves the reaction of zinc chloride with a suitable carbon source under controlled conditions. Another method includes the reaction of zinc metal with organic halides in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, zinc carbanide is produced using large-scale reactors where zinc metal is reacted with carbon-containing compounds. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperatures and pressures to achieve the desired product efficiently.
化学反应分析
Types of Reactions
Zinc carbanide undergoes various types of chemical reactions, including:
Oxidation: Zinc carbanide can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form elemental zinc and hydrocarbons.
Substitution: Zinc carbanide can participate in substitution reactions where the carbon atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of zinc carbanide include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of zinc carbanide include zinc oxide, elemental zinc, hydrocarbons, and various substituted organic compounds. The specific products depend on the reaction conditions and the reagents used.
科学研究应用
Zinc carbanide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various carbon-containing compounds.
Biology: Zinc carbanide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a therapeutic agent.
Industry: Zinc carbanide is used in the production of advanced materials, including catalysts and electronic components.
作用机制
The mechanism by which zinc carbanide exerts its effects involves the interaction of zinc and carbon atoms with various molecular targets. In biological systems, zinc carbanide can interact with enzymes and proteins, affecting their activity and function. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
Similar compounds to zinc carbanide include zinc oxide, zinc chloride, and zinc sulfate. These compounds share some chemical properties with zinc carbanide but differ in their reactivity and applications.
Uniqueness
Zinc carbanide is unique due to its ability to form various derivatives and its reactivity in different types of chemical reactions. Unlike other zinc compounds, zinc carbanide can participate in both organic and inorganic reactions, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C2H6Zn |
|---|---|
分子量 |
95.4 g/mol |
IUPAC 名称 |
zinc;carbanide |
InChI |
InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 |
InChI 键 |
JRPGMCRJPQJYPE-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13397560.png)

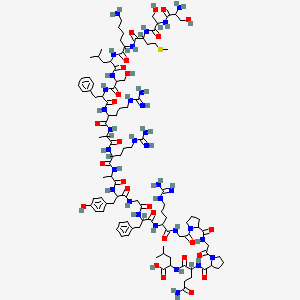
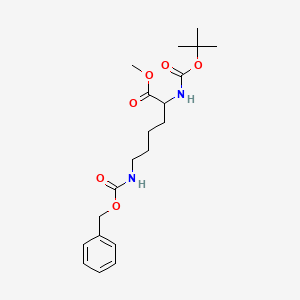
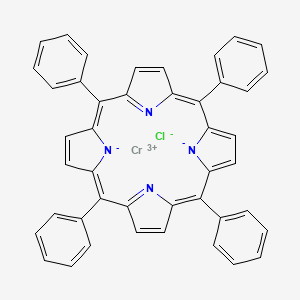
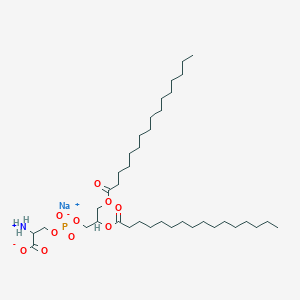


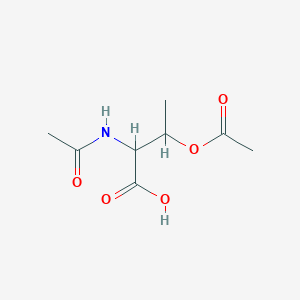



![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B13397633.png)
